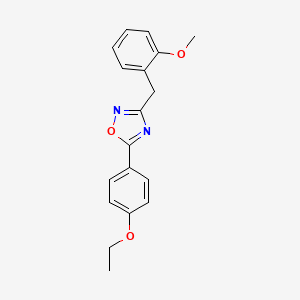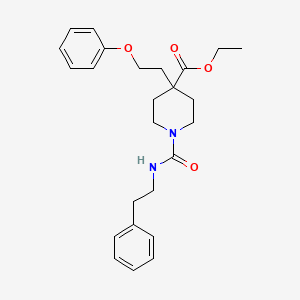![molecular formula C23H20N2O3 B6097072 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B6097072.png)
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which undergoes a coupling reaction with 2-(furan-2-yl)amine under appropriate conditions to form the amide bond. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol are often employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The furan and methoxyphenyl groups may enhance binding affinity and selectivity towards specific targets, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(furan-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]quinoline-4-carboxamide
- 2-(furan-2-yl)-N-[2-(4-chlorophenyl)ethyl]quinoline-4-carboxamide
- 2-(furan-2-yl)-N-[2-(4-nitrophenyl)ethyl]quinoline-4-carboxamide
Uniqueness
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-10-8-16(9-11-17)12-13-24-23(26)19-15-21(22-7-4-14-28-22)25-20-6-3-2-5-18(19)20/h2-11,14-15H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGTWRDUXOOGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-bromophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6097004.png)
![[1-[5-(Dimethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6097013.png)
![2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide](/img/structure/B6097019.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)
![(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B6097035.png)

![3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6097064.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6097083.png)
![2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone)](/img/structure/B6097085.png)
![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6097088.png)
